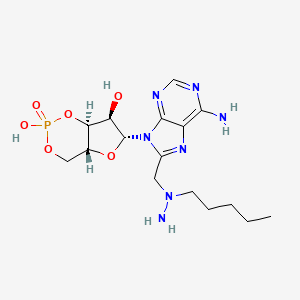

8-AHA-cAMP

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-[[amino(pentyl)amino]methyl]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N7O6P/c1-2-3-4-5-22(18)6-10-21-11-14(17)19-8-20-15(11)23(10)16-12(24)13-9(28-16)7-27-30(25,26)29-13/h8-9,12-13,16,24H,2-7,18H2,1H3,(H,25,26)(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPSJZOUBIGSHY-RVXWVPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960386 | |

| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39824-30-1 | |

| Record name | 8-Aminohexylamino cAMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039824301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{6-Amino-8-[(1-pentylhydrazinyl)methyl]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of action of 8-AHA-cAMP

An In-depth Technical Guide to the Mechanism of Action of 8-AHA-cAMP

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (this compound) is a synthetic derivative of cyclic adenosine monophosphate (cAMP) that serves as a valuable tool in signal transduction research. Its primary mechanism of action is the selective activation of cAMP-dependent protein kinase (PKA).[1][2]

The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[3] These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes.

This compound exhibits a notable preference for one of the two distinct cAMP-binding sites on the PKA regulatory subunits, specifically site B of the type I regulatory subunit (RI).[1][4] This site selectivity allows for the synergistic activation of PKA type I when used in combination with other cAMP analogs that preferentially bind to site A, such as 8-piperidino-cAMP (8-PIP-cAMP).[1][4] This property makes this compound a powerful tool for the specific interrogation of PKA type I-mediated signaling pathways. Furthermore, this compound is designed to have increased membrane permeability compared to its predecessor, 8-amino-cAMP, and is resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[1][2] This metabolic stability ensures a more sustained activation of PKA in cellular assays.

While cAMP has another major intracellular effector, the Exchange Protein Directly Activated by cAMP (Epac), this compound is not a potent activator of this pathway.[5][6] Its utility lies in its selectivity for PKA, allowing researchers to dissect the distinct roles of these two cAMP-responsive signaling cascades.

Signaling Pathway

The canonical signaling pathway initiated by this compound is the activation of PKA. This process involves the binding of this compound to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins, modulating their activity and leading to a cellular response.

Quantitative Data

The following table summarizes the relative activation constants (Ka) of this compound for different PKA isozymes, providing insight into its binding affinity and selectivity.

| PKA Isozyme | Binding Site | Relative Ka (cAMP = 1.0) | Reference |

| Type I (RIα) | A | 0.11 | [7] |

| B | 1.6 | [7] | |

| Type II (RIIα) | A | 0.021 | [7] |

| B | 0.29 | [7] |

Note: A lower Ka value indicates a higher binding affinity.

The inhibitory concentration (IC50) of various cAMP analogs on the proliferation of human peripheral blood T lymphocytes has been reported to range from 30 µM to 1100 µM.[1] While a specific IC50 for this compound was not provided in the reviewed literature, this range provides a context for its expected potency in cellular assays.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol details the methodology for analyzing the binding of PKA regulatory subunits to immobilized this compound using SPR.

Objective: To determine the association and dissociation kinetics of PKA R-subunits with this compound.

Materials:

-

Biacore instrument (e.g., Biacore 2000)

-

CM5 sensor chip

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)

-

Ethanolamine-HCl

-

Recombinant PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ)

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (if necessary, e.g., glycine-HCl pH 2.5)

Procedure:

-

Immobilization of this compound:

-

Activate the CM5 sensor chip surface by injecting a mixture of NHS and EDC.

-

Inject a solution of this compound in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of this compound.

-

-

Binding Analysis:

-

Equilibrate the sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).

-

Inject a solution of the PKA R-subunit isoform at a known concentration (e.g., 100 nM) over both the this compound-coupled and reference flow cells.

-

Monitor the association phase for a defined period (e.g., 5 minutes).

-

Switch back to running buffer to monitor the dissociation phase (e.g., for 10 minutes).

-

If necessary, regenerate the sensor surface with a pulse of regeneration solution.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the this compound-coupled flow cell to obtain the specific binding response.

-

Analyze the association and dissociation curves using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

PKA Activity Assay (Kemptide Phosphorylation)

This protocol describes a method to measure the activation of PKA by this compound by quantifying the phosphorylation of a synthetic peptide substrate, Kemptide.

Objective: To determine the concentration-dependent activation of PKA by this compound.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

Kemptide (LRRASLG)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Scintillation counter

-

Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Reaction Setup:

-

Prepare a series of dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the PKA holoenzyme, Kemptide, and the respective concentration of this compound.

-

Include a negative control (no this compound) and a positive control (e.g., a saturating concentration of cAMP).

-

-

Kinase Reaction:

-

Initiate the reaction by adding [γ-³²P]ATP to each tube.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Measuring Phosphorylation:

-

Spot a portion of each reaction mixture onto a piece of phosphocellulose paper.

-

Immediately immerse the paper in the stop solution to terminate the reaction.

-

Wash the paper several times with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Allow the paper to dry.

-

-

Quantification:

-

Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ³²P incorporated into Kemptide for each concentration of this compound.

-

Plot the PKA activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

-

T-Cell Proliferation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the proliferation of T lymphocytes.

Objective: To determine the IC50 of this compound for the inhibition of T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

T-cell activator (e.g., anti-CD3 antibody, phytohemagglutinin (PHA))

-

This compound

-

Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or a colorimetric reagent like WST-1)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the T-cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well).

-

-

Treatment and Stimulation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the different concentrations of this compound to the wells containing the T-cells.

-

Add the T-cell activator to all wells except the unstimulated control.

-

Include a vehicle control (medium with the solvent used for this compound).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for cell proliferation (e.g., 72 hours).

-

-

Measurement of Proliferation:

-

For [³H]-thymidine incorporation:

-

Add [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For CFSE staining:

-

Stain the cells with CFSE before seeding.

-

After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

-

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the stimulated control.

-

Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the investigation of cAMP-PKA signaling pathways. Its selectivity for PKA, particularly for the type I isozyme, combined with its enhanced membrane permeability and resistance to degradation, makes it a superior alternative to native cAMP in many experimental contexts. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers aiming to utilize this compound to elucidate the intricate roles of PKA in cellular function and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. biolog.de [biolog.de]

- 3. Protein kinase A - Wikipedia [en.wikipedia.org]

- 4. This compound BIOLOG Life Science Institute [biolog.de]

- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]

8-AHA-cAMP: A Technical Guide to a Selective PKA Activator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) as a selective activator of cAMP-dependent Protein Kinase A (PKA). This document provides a comprehensive overview of its mechanism of action, quantitative binding and activation data, detailed experimental protocols, and visualizations of key signaling and experimental workflows.

Introduction to this compound

This compound is a site-selective analog of cyclic AMP (cAMP) that preferentially activates Protein Kinase A (PKA). Its key feature is its selectivity for the B site of the type I (RI) regulatory subunit of PKA.[1][2] This selectivity allows for the targeted activation of PKA isozymes, particularly when used in conjunction with other site-selective cAMP analogs.[1][2] Furthermore, this compound exhibits increased membrane permeability compared to some other cAMP analogs and is relatively stable against hydrolysis by phosphodiesterases, making it a valuable tool for both in vitro and cell-based assays.[2][3] The presence of a hexylamino group at the 8-position also makes it suitable for immobilization on solid supports for applications such as affinity chromatography.[3]

Mechanism of Action and Selectivity

The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. Each regulatory subunit contains two distinct cAMP binding sites, designated A and B.

This compound exhibits a strong preference for binding to site B of the PKA type I regulatory subunit (RI) .[1][2] This site selectivity is crucial for its application in the synergistic activation of PKA type I. By combining this compound with a cAMP analog that is selective for site A of RI (such as 8-piperidino-cAMP), a potent and isozyme-specific activation of PKA type I can be achieved.[1][2] This synergistic activation is a powerful technique to dissect the specific roles of PKA type I in cellular processes.

Quantitative Data: Binding Affinities and Activation Constants

The following tables summarize the available quantitative data for the interaction of this compound and other relevant cAMP analogs with PKA.

Table 1: Relative Binding Site Selectivity of cAMP Analogs for PKA Isozymes [1]

| Compound | Relative Affinity for Site A (RI) | Relative Affinity for Site B (RI) | Relative Affinity for Site A (RII) | Relative Affinity for Site B (RII) |

| This compound | 0.11 | 1.6 | 0.021 | 0.29 |

| 8-PIP-cAMP | 2.3 | 0.065 | 0.046 | 3.2 |

| cAMP | 1.0 | 1.0 | 1.0 | 1.0 |

Data is relative to the binding of cAMP (set to 1.0 for all sites).

Table 2: EC50 Values for PKA Holoenzyme Activation by cAMP Analogs [4]

| Compound | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) |

| This compound | 116 | 197 |

| cAMP | 36 | 18 |

Experimental Protocols

In Vitro PKA Activation Assay

This protocol describes a general method to assess the activation of PKA by this compound or other analogs using a kinase activity assay.

Materials:

-

Purified PKA holoenzyme (Type I or Type II)

-

This compound and other cAMP analogs

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP (and [γ-³²P]ATP for radioactive assays)

-

PKA substrate peptide (e.g., Kemptide)

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for non-radioactive methods)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKA substrate, and the desired concentration of this compound. A range of concentrations should be tested to generate a dose-response curve.

-

Initiate the kinase reaction by adding purified PKA holoenzyme and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop buffer or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Plot the PKA activity against the concentration of this compound to determine the activation constant (Ka) or EC50 value.

Synergistic Activation of PKA Type I

This protocol outlines an experiment to demonstrate the synergistic activation of PKA type I using a combination of a site A-selective and a site B-selective cAMP analog.[5]

Materials:

-

Purified PKA type I holoenzyme

-

This compound (Site B selective for RI)

-

8-piperidino-cAMP (8-PIP-cAMP) (Site A selective for RI)

-

All materials listed for the in vitro PKA activation assay.

Procedure:

-

Set up three sets of reactions:

-

Increasing concentrations of this compound alone.

-

Increasing concentrations of 8-PIP-cAMP alone.

-

A fixed, sub-maximal concentration of 8-PIP-cAMP combined with increasing concentrations of this compound.

-

-

Perform the PKA activation assay as described in section 4.1 for all three sets of reactions.

-

Plot the results as dose-response curves. A leftward shift and an increase in the maximal activation in the combination group compared to the individual analog groups demonstrate synergistic activation.

Affinity Purification of PKA Regulatory Subunits using this compound-Agarose

This protocol describes the use of this compound immobilized on agarose beads to purify PKA regulatory subunits from a cell lysate.[6][7]

Materials:

-

This compound-Agarose beads

-

Cell lysate containing PKA

-

Lysis buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0)

-

Wash buffer (Lysis buffer with a lower salt concentration)

-

Elution buffer (e.g., Wash buffer containing a high concentration of cAMP or cGMP)

-

Centrifuge and chromatography columns

Procedure:

-

Equilibrate the this compound-Agarose beads with lysis buffer.

-

Incubate the cell lysate with the equilibrated beads to allow the PKA regulatory subunits to bind.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound PKA regulatory subunits using the elution buffer. The high concentration of free cAMP or cGMP will compete with the immobilized this compound for binding to the regulatory subunits.

-

Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the purity of the isolated regulatory subunits.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and PKA signaling.

Caption: Canonical PKA Signaling Pathway.

References

- 1. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biolog.de [biolog.de]

- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Understanding the Site Selectivity of 8-AHA-cAMP for PKA RIα: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the site selectivity of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) for the type Iα regulatory subunit (RIα) of cAMP-dependent protein kinase (PKA). We will delve into the quantitative binding data, detailed experimental protocols, and the underlying signaling pathways to provide a comprehensive resource for researchers in pharmacology and drug development.

Core Concept: Site Selectivity in PKA Activation

The activation of Protein Kinase A (PKA) is a cornerstone of cellular signaling, initiated by the binding of cyclic AMP (cAMP). The PKA holoenzyme exists as an inactive tetramer, consisting of a regulatory (R) subunit dimer and two catalytic (C) subunits. The regulatory subunits, of which RIα is a key isoform, each possess two distinct cyclic nucleotide-binding (CNB) domains, designated CNB-A and CNB-B.

The binding of cAMP to these domains is a cooperative process that leads to a conformational change in the R subunits, resulting in the dissociation and activation of the C subunits. The two CNB domains within RIα exhibit different affinities for cAMP, with the CNB-B domain generally recognized as the high-affinity site and the CNB-A domain as the low-affinity site. This intrinsic difference in affinity forms the basis for the site-selective targeting by cAMP analogs like this compound.

This compound is a synthetic derivative of cAMP, modified at the C8 position of the adenine ring. This modification confers a notable preference for the CNB-B domain of the PKA RIα subunit.[1][2][3] This site selectivity makes this compound a valuable tool for dissecting the intricate mechanisms of PKA activation and for the synergistic activation of PKA type I when used in conjunction with analogs that preferentially target the CNB-A site.[1][2][3]

Data Presentation: Binding Affinities

| Ligand | PKA RIα Domain | EC50 (nM) | Reference |

| cAMP | CNB-A | 151 | [4] |

| cAMP | CNB-B | 3.6 | [4] |

These data clearly illustrate that the CNB-B domain has a significantly higher affinity for cAMP (approximately 42-fold) than the CNB-A domain.[4] C8-substituted cAMP analogs, such as this compound, have been shown to exhibit a preference for this high-affinity CNB-B site.

Experimental Protocols

The determination of binding affinities and site selectivity of cAMP analogs for PKA RIα domains is primarily achieved through techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Below are detailed methodologies for these key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of interactions between a ligand (e.g., PKA RIα) and an analyte (e.g., this compound).

Methodology:

-

Sensor Chip Preparation: A sensor chip with a carboxymethylated dextran surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant PKA RIα (full-length or isolated CNB domains) is immobilized onto the activated sensor chip surface via amine coupling. The protein is typically diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.

-

Analyte Injection: A series of concentrations of this compound (or other cAMP analogs) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram (response units vs. time).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

-

Sample Preparation: Purified, recombinant PKA RIα (or its individual CNB domains) is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both protein and ligand solutions must be in the same buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of the this compound solution are made into the PKA RIα solution in the sample cell, which is maintained at a constant temperature.

-

Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters: Ka (the reciprocal of Kd), ΔH, and n.

Radioligand Binding Assay

This technique utilizes a radiolabeled ligand to quantify its binding to a receptor. It is a highly sensitive method for determining binding affinities.

Methodology:

-

Receptor Preparation: Membranes from cells expressing PKA RIα or purified recombinant PKA RIα are prepared.

-

Competition Binding Assay: A constant concentration of a radiolabeled cAMP analog (e.g., [³H]cAMP) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound).

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The site-selective binding of this compound to the CNB-B domain of PKA RIα has important implications for the activation of the PKA signaling pathway.

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular signal (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP.

Synergistic Activation of PKA Type I

The site selectivity of this compound for the CNB-B domain can be exploited to achieve synergistic activation of PKA type I. By combining this compound with a cAMP analog that shows preference for the CNB-A site (e.g., an N6-substituted analog), a more potent and specific activation of PKA RIα can be achieved than with either analog alone.

Experimental Workflow for Determining Site Selectivity

A typical workflow to investigate the site selectivity of a novel cAMP analog for PKA RIα would involve a combination of the techniques described above.

Conclusion

This compound serves as a critical tool for researchers studying PKA signaling due to its pronounced selectivity for the CNB-B domain of the RIα subunit. While precise quantitative binding constants for each isolated domain remain to be definitively established in the public domain, the qualitative preference is well-documented and supported by the inherent high affinity of the CNB-B site for cAMP. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of site-selective cAMP analogs and their potential as therapeutic agents. The ability to synergistically and selectively activate PKA isozymes opens up new avenues for targeted drug development aimed at modulating specific arms of the cAMP signaling pathway.

References

The Aminohexylamino Spacer: A Linchpin in the Versatility of 8-AHA-cAMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a symphony of physiological responses. To dissect the complexities of cAMP-mediated pathways, researchers rely on molecular tools that can mimic, modulate, and map these signaling events. Among these tools, 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) has emerged as a particularly versatile and powerful analog. At the heart of its utility lies the aminohexylamino (AHA) spacer, a six-carbon chain with a terminal amino group attached to the 8th position of the adenine ring. This seemingly simple modification endows this compound with a unique set of properties that have made it an indispensable reagent in the study of cAMP-dependent protein kinase (PKA), Exchange protein activated by cAMP (Epac), and other cAMP-binding proteins.

This technical guide provides a comprehensive overview of the role of the AHA spacer in this compound, detailing its impact on biochemical properties, and its application in various experimental methodologies.

The Pivotal Role of the Aminohexylamino Spacer

The introduction of the aminohexylamino group at the 8-position of the cAMP molecule is a strategic modification that confers several key advantages:

-

A Handle for Immobilization: The primary and most widely exploited feature of the AHA spacer is the provision of a reactive primary amine at its terminus. This amine serves as a convenient attachment point for covalent linkage to solid supports, most commonly agarose beads. The resulting this compound-agarose resin is a cornerstone of affinity chromatography, enabling the selective isolation and purification of cAMP-binding proteins from complex biological mixtures. The length of the six-carbon spacer is crucial as it positions the immobilized cAMP analog away from the matrix backbone, minimizing steric hindrance and allowing for efficient interaction with the binding sites of target proteins.

-

A Platform for Labeling: The terminal amino group of the AHA spacer can also be readily conjugated with a variety of reporter molecules, such as fluorescent dyes (e.g., fluorescein, rhodamine) and biotin. This allows for the generation of high-affinity fluorescent probes and tagged ligands. These labeled analogs are invaluable for a range of applications, including fluorescence polarization assays, fluorescence resonance energy transfer (FRET)-based studies of protein-ligand interactions, and visualization of cAMP binding sites within cells and tissues.

-

Enhanced Metabolic Stability: Modification at the 8-position of the purine ring renders this compound more resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared to the native cAMP molecule. This increased metabolic stability translates to a longer half-life in cellular and in vitro systems, providing a more sustained and potent activation of its downstream targets.

-

Site-Selective Activation of PKA: The regulatory subunits of PKA each possess two distinct cAMP binding sites, termed site A and site B. This compound exhibits a preference for binding to site B of the type I PKA regulatory subunit (RI).[1] This site-selectivity is a valuable tool for dissecting the specific roles of each binding site in the activation of PKA. By using this compound in conjunction with a site A-selective analog, researchers can achieve synergistic and isoform-selective activation of PKA type I.[1]

-

Improved Membrane Permeability: Compared to some other cAMP analogs, this compound demonstrates enhanced permeability across cell membranes.[2] This property is advantageous for studying the effects of modulating cAMP signaling pathways in living cells without the need for microinjection or cell permeabilization techniques.

Quantitative Data

The biochemical properties of this compound have been characterized in various studies. The following tables summarize key quantitative data regarding its interaction with PKA and its effects on cellular processes.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Inhibition of Cell Replication) | Potency between 30 µM (8-CPT-cAMP) and 1100 µM (8-piperidino-cAMP) | Proliferating T lymphocytes | [2] |

| 8-fold more potent than in IPC-81 cells | T lymphocytes | [2] |

| PKA Isoform | Relative Activation Constant (vs. cAMP) - Site A | Relative Activation Constant (vs. cAMP) - Site B |

| PKA I | 0.11 | 1.6 |

| PKA II | 0.021 | 0.29 |

Experimental Protocols

The unique properties conferred by the AHA spacer make this compound a versatile tool in a variety of experimental settings. Below are detailed methodologies for its key applications.

Protocol 1: Affinity Purification of PKA Regulatory Subunits using this compound-Agarose

This protocol describes the isolation of PKA regulatory subunits from a cell lysate.

Materials:

-

This compound-Agarose slurry (e.g., from BIOLOG Life Science Institute)

-

Cell lysate containing PKA

-

Lysis Buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0)

-

Wash Buffer (e.g., Lysis Buffer with 0.1% Triton X-100)

-

Elution Buffer 1 (e.g., Lysis Buffer containing 10 mM cGMP)

-

Elution Buffer 2 (e.g., Lysis Buffer containing 10 mM cAMP)

-

Empty chromatography column

-

Collection tubes

Procedure:

-

Column Preparation: Pack an appropriate amount of this compound-agarose slurry into an empty chromatography column. Equilibrate the column by washing with 5-10 column volumes of Lysis Buffer.

-

Sample Loading: Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Load the clarified supernatant onto the equilibrated column.

-

Washing: Wash the column extensively with Wash Buffer (e.g., 10-20 column volumes) to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution:

-

Elute the bound proteins with Elution Buffer 1 (cGMP). cGMP will competitively elute some of the bound proteins. Collect fractions and monitor protein elution at 280 nm.

-

Subsequently, elute with Elution Buffer 2 (cAMP) to release the remaining, more tightly bound proteins. Collect fractions.

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies specific for the PKA regulatory subunits to confirm their presence and purity.

Protocol 2: In Vitro PKA Activity Assay using this compound

This protocol outlines a method to measure the activation of PKA by this compound using a colorimetric or radiometric assay.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

PKA substrate (e.g., Kemptide)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP (for colorimetric assays) or [γ-³²P]ATP (for radiometric assays)

-

Detection reagents (e.g., antibody for phosphorylated substrate for colorimetric assay, or phosphocellulose paper for radiometric assay)

-

Microplate reader or scintillation counter

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing Kinase Assay Buffer, the PKA substrate, and varying concentrations of this compound. Include a control with no cAMP analog.

-

Enzyme Addition: Add the purified PKA holoenzyme to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP (or [γ-³²P]ATP).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination and Detection:

-

Colorimetric: Stop the reaction and add detection reagents according to the manufacturer's instructions. This typically involves an antibody that recognizes the phosphorylated substrate. Measure the absorbance at the appropriate wavelength.

-

Radiometric: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the PKA activity against the concentration of this compound to determine the activation constant (Kact).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving cAMP and a typical experimental workflow utilizing this compound.

PKA Signaling Pathway

Caption: PKA signaling pathway activated by hormones and mimicked by this compound.

Epac Signaling Pathway

References

8-AHA-cAMP: A Technical Guide to its Function in Modulating cAMP Binding Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a crucial synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). This document provides an in-depth technical overview of this compound's function, particularly its role in modulating the activity of cAMP-binding domains (CBDs) within key signaling proteins such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). We will explore its mechanism of action, its utility in biochemical assays, and provide detailed experimental protocols for its application in studying cAMP-mediated signaling pathways.

Introduction: The Role of cAMP and its Analogs

Cyclic AMP is a pivotal second messenger that translates a wide array of extracellular signals into intracellular responses.[1] It primarily exerts its effects by binding to and activating PKA and Epac.[2] PKA, a serine/threonine kinase, regulates a multitude of cellular processes including metabolism, gene transcription, and cell proliferation.[3] Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, influencing processes like cell adhesion, secretion, and apoptosis.[2]

The development of synthetic cAMP analogs, such as this compound, has been instrumental in dissecting the complexities of cAMP signaling. These analogs possess modifications that alter their binding affinity, selectivity for different CBDs, and resistance to degradation by phosphodiesterases (PDEs). This compound, with its hexylamino linker at the 8th position of the adenine ring, is a versatile tool for both activating cAMP-responsive pathways and for biochemical applications like affinity purification.[4]

Mechanism of Action: How this compound Modulates cAMP Binding Domains

The function of this compound is dictated by its interaction with the highly conserved cyclic nucleotide-binding domains of PKA and Epac.

Interaction with Protein Kinase A (PKA)

The regulatory subunits of PKA each contain two tandem cAMP-binding domains, designated A and B. The binding of cAMP to these sites induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3] this compound exhibits a notable preference for the B site of the type I regulatory subunit (RI) of PKA.[5][6] This site-selectivity allows for the synergistic activation of PKA type I when used in combination with an A site-selective analog, such as 8-piperidino-cAMP.[5][6] This property makes this compound a valuable tool for specifically probing the function of PKA type I.

Interaction with Exchange Protein directly Activated by cAMP (Epac)

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for the activation of PKA isoforms by this compound. The activation constant (Ka) represents the concentration of the analog required for half-maximal activation of the kinase.

| Target Protein | Binding Site Preference | Activation Constant (Ka) relative to cAMP | Reference(s) |

| PKA Type I | Site B | 0.11 | |

| PKA Type II | Site B | 1.6 |

Note: A lower Ka value indicates a higher potency for activation. Data for the dissociation constant (Kd) of this compound for specific PKA and Epac isoforms is not consistently reported in the literature.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and the experimental workflows is crucial for understanding the application of this compound.

Detailed Experimental Protocols

The following protocols provide a framework for using this compound in common biochemical assays. These should be optimized for your specific experimental system.

Affinity Pull-Down Assay using this compound-Agarose

This protocol is designed to isolate and identify cAMP-binding proteins from a complex mixture, such as a cell lysate.

Materials:

-

This compound-Agarose beads (e.g., from BIOLOG Life Science Institute)

-

Cell or tissue lysate

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration, e.g., 0.1% Triton X-100)

-

Elution Buffer (e.g., Wash Buffer containing a high concentration of free cAMP, e.g., 10-50 mM, or a low pH buffer like 0.1 M glycine, pH 2.5)

-

Microcentrifuge tubes

-

End-over-end rotator

-

SDS-PAGE gels, Western blotting apparatus, or mass spectrometer

Procedure:

-

Bead Preparation:

-

Resuspend the this compound-Agarose beads by gentle inversion.

-

Transfer the desired amount of bead slurry to a microcentrifuge tube.

-

Wash the beads 2-3 times with ice-cold Lysis Buffer. Centrifuge at a low speed (e.g., 500 x g) for 1-2 minutes between washes and carefully aspirate the supernatant.

-

-

Binding:

-

Add the pre-cleared cell lysate to the equilibrated beads.

-

Incubate on an end-over-end rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (500 x g for 1-2 minutes).

-

Remove the supernatant (this is the unbound fraction and can be saved for analysis).

-

Wash the beads 3-5 times with ice-cold Wash Buffer. Perform a brief centrifugation and aspiration of the supernatant between each wash.

-

-

Elution:

-

Add Elution Buffer to the washed beads.

-

Incubate for 10-30 minutes at 4°C with gentle agitation.

-

Pellet the beads by centrifugation (500 x g for 1-2 minutes).

-

Carefully collect the supernatant, which contains the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or silver staining.

-

For identification of specific proteins, perform Western blotting using antibodies against suspected cAMP-binding proteins.

-

For unbiased identification of interacting partners, submit the eluate for mass spectrometry analysis.

-

Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for characterizing the binding kinetics of a purified protein to immobilized this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

This compound

-

Amine coupling kit (EDC, NHS)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Purified protein of interest (e.g., PKA regulatory subunit, Epac)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., a short pulse of low pH glycine or high salt solution, to be optimized)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS according to the manufacturer's instructions.

-

Inject a solution of this compound in the immobilization buffer over the activated surface. The primary amine of the hexyl linker will couple to the activated carboxymethyl dextran surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

Inject a series of concentrations of the purified protein (analyte) over the sensor surface. Allow for sufficient association and dissociation time for each concentration.

-

A reference flow cell (without immobilized this compound) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Regeneration:

-

After each analyte injection, inject the regeneration solution to remove the bound protein and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Isothermal titration calorimeter

-

Purified protein of interest (in the sample cell)

-

This compound solution (in the injection syringe)

-

Dialysis buffer (the same buffer must be used for both the protein and the ligand to minimize heats of dilution)

Procedure:

-

Sample Preparation:

-

Dialyze the purified protein and dissolve the this compound in the same, extensively degassed buffer.

-

Accurately determine the concentrations of both the protein and this compound.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the this compound solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections, and stirring speed).

-

Perform a series of injections of this compound into the protein solution.

-

-

Data Analysis:

-

The raw data (heat released or absorbed per injection) is integrated and plotted against the molar ratio of this compound to the protein.

-

This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

-

Conclusion

This compound is a powerful and versatile tool for the study of cAMP-mediated signal transduction. Its site-selectivity for PKA type I and its utility as a ligand for affinity-based methods make it an indispensable reagent for researchers in cell biology, pharmacology, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in elucidating the intricate roles of cAMP in cellular signaling. Further research is warranted to fully characterize its binding affinities to a broader range of cAMP-binding proteins, which will undoubtedly expand its application in the field.

References

- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Communication between cAMP Binding Sites in the RI Subunit of Protein Kinase A Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]

Foundational Research on 8-AHA-cAMP and PKA Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of physiological processes by activating its primary effector, the cAMP-dependent protein kinase (PKA).[1] The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2][3] Upon binding of four cAMP molecules to the R-subunits, the C-subunits are released and become catalytically active, phosphorylating numerous substrate proteins to regulate cellular functions.[1][2]

To dissect this critical signaling pathway, researchers rely on specialized chemical tools. 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of cAMP that has become indispensable for studying PKA. Its unique chemical properties allow for its use as a selective PKA activator and as a ligand for affinity-based applications. This guide provides an in-depth overview of the foundational research on this compound, focusing on its interaction with PKA, quantitative data, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is an analog of cAMP modified at the C8 position of the adenine ring with a 6-aminohexylamino group.[4] This modification confers several key properties:

-

PKA Activation: It is a selective activator of cAMP-dependent protein kinase.[4][5]

-

Site Selectivity: this compound shows a preference for binding site B on the type I regulatory subunit (RI) of PKA.[4][5][6] This property allows for the synergistic and selective activation of PKA type I when used in combination with a site A-selective analog, such as 8-piperidino-cAMP (8-PIP-cAMP).[4][5][6]

-

Metabolic Stability: The C8 modification renders it highly resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs).[4]

-

Functionalization: The terminal amino group on the hexyl spacer is ideal for covalent coupling to solid supports like agarose beads for affinity chromatography or to sensor chips for surface plasmon resonance (SPR).[2][4][6][7] It can also be conjugated with fluorescent dyes for labeling applications.[4]

The Canonical PKA Signaling Pathway

The activation of PKA by cAMP is a central node in signal transduction. The process begins with an extracellular signal binding to a G-protein-coupled receptor (GPCR), which in turn activates adenylyl cyclase to produce cAMP from ATP. The subsequent activation of PKA is a cooperative process leading to the phosphorylation of downstream targets.

Caption: Workflow of the canonical cAMP-PKA signaling cascade.

Quantitative Data Summary

The use of this compound in various assays has generated quantitative data regarding its interaction with PKA subunits and its effects in cellular contexts.

Table 1: PKA R-Subunit Binding to Immobilized this compound This table summarizes the effect of a small molecule inhibitor (FMP-API-1/27) on the binding of different PKA regulatory subunits to an this compound-coupled SPR sensor chip. Data is presented as the reduction in binding signal upon preincubation with the inhibitor.

| PKA R-Subunit Isoform | Binding Reduction by FMP-API-1/27 (50 µM) | Reference |

| RIα | Hardly affected | [8][9] |

| RIβ | Hardly affected | [8][9] |

| RIIα | ~50% | [8][9] |

| RIIβ | >90% | [8][9] |

Table 2: Antiproliferative Potency of cAMP Analogs in T-Lymphocytes This table shows the range of concentrations required for 50% inhibition (IC50) of cell replication for various cAMP analogs in proliferating human T-lymphocytes. While a specific value for this compound is not provided, its potency is noted relative to another cell line.

| cAMP Analog | IC50 in T-Lymphocytes (µM) | Additional Notes | Reference |

| 8-chlorophenylthio-cAMP | 30 | Most potent analog tested | [5] |

| 8-piperidino-cAMP | 1100 | Least potent analog tested | [5] |

| 8-aminohexylamino-cAMP | Not specified | 8-fold more potent in T-lymphocytes than in IPC-81 cells | [5] |

Key Experimental Protocols

This compound is a cornerstone reagent for several key biochemical techniques used to investigate PKA signaling.

Affinity Chromatography for PKA R-Subunit Purification

This technique utilizes this compound immobilized on agarose beads to capture cAMP-binding proteins, particularly PKA regulatory subunits, from crude cell lysates.[2][7]

-

Principle: PKA R-subunits in the lysate bind specifically to the immobilized this compound. Unbound proteins are washed away. The bound R-subunits are then eluted by competition with a high concentration of free cAMP or cGMP.

-

Detailed Methodology:

-

Column Preparation: Pack a chromatography column with this compound-Agarose. Equilibrate the column with approximately 10 column volumes of a suitable starting buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0).[10][11]

-

Sample Loading: Load the clarified cell lysate onto the equilibrated column at a controlled flow rate (e.g., 50-200 µl/min).[11]

-

Washing: Wash the column extensively with the starting buffer to remove non-specifically bound proteins. A wash with 1 mM 5'-AMP can also be used to elute other nucleotide-dependent proteins that are non-specifically bound.[11]

-

Elution: Elute the bound PKA R-subunits. This can be done in steps or with a gradient.

-

Analysis: Analyze the eluted fractions for purity and protein concentration using SDS-PAGE and a protein assay (e.g., BCA assay).[2]

-

Regeneration: The column can be regenerated by washing with a combination of up to 100 mM cAMP and buffer salts or 8 M urea.[11]

-

Caption: General workflow for PKA R-subunit affinity chromatography.

Surface Plasmon Resonance (SPR) Interaction Analysis

SPR is a powerful technique for studying biomolecular interactions in real-time. This compound is used as a ligand to immobilize PKA R-subunits on a sensor chip, allowing for the study of their interactions with other molecules (analytes) such as A-Kinase Anchoring Proteins (AKAPs).[8][9]

-

Principle: PKA R-subunits are "captured" from a solution onto a sensor chip surface covalently coupled with this compound. An analyte solution is then flowed over the surface, and the binding interaction between the captured R-subunit and the analyte is measured by detecting changes in the refractive index.

-

Detailed Methodology:

-

Chip Preparation: Covalently couple this compound to a CM5 sensor chip surface using standard amine coupling chemistry (NHS/EDC).[2][10]

-

R-Subunit Capture: Inject a solution containing the purified PKA R-subunit (e.g., RIα) over the this compound surface. The R-subunit will bind to the immobilized ligand and be captured on the chip.

-

Analyte Injection: Inject the analyte of interest (e.g., an AKAP fragment) in a running buffer (e.g., 20 mM MOPS, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.0) over the sensor surface.[10]

-

Data Acquisition: Monitor the association of the analyte during the injection phase and its dissociation during the subsequent flow of running buffer. The resulting sensorgram provides kinetic data (association rate k_a, dissociation rate k_d) and affinity data (K_D).

-

Regeneration: After each cycle, regenerate the sensor surface to remove the captured R-subunit and bound analyte, preparing it for the next injection. This step depends on the affinity of the R-subunit for the this compound and may involve a pulse of a specific regeneration solution.

-

References

- 1. cusabio.com [cusabio.com]

- 2. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of cAMP-dependent Protein Kinases: THE HUMAN PROTEIN KINASE X (PrKX) REVEALS THE ROLE OF THE CATALYTIC SUBUNIT αH-αI LOOP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolog.de [biolog.de]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound BIOLOG Life Science Institute [biolog.de]

- 7. This compound-Agarose BIOLOG Life Science Institute [biolog.de]

- 8. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. biolog.de [biolog.de]

An In-depth Technical Guide to the Membrane Permeability of 8-AHA-cAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a crucial second messenger analog utilized in signal transduction research. Its unique chemical structure, featuring an aminohexylamino group at the 8th position of the adenine ring, confers properties that are highly valuable for studying cAMP-mediated signaling pathways. A key characteristic of this compound is its enhanced membrane permeability compared to its parent molecule, cAMP, and related analogs. This guide provides a comprehensive overview of the membrane permeability of this compound, including its physicochemical properties, mechanisms of cellular uptake, and its role in activating specific signaling cascades.

Physicochemical Properties and Membrane Permeability

The ability of this compound to traverse the cell membrane is attributed to its modified chemical structure, which increases its lipophilicity. While specific quantitative permeability coefficients for this compound are not extensively documented in publicly available literature, qualitative and comparative data highlight its improved membrane penetration.

Key Findings:

-

Increased Permeability: this compound exhibits greater membrane permeability in comparison to 8-ABA-cAMP (8-(4-aminobutylamino)-cAMP), a similar cAMP analog.[1] This suggests that the longer hexylamino chain of this compound contributes to its enhanced lipophilic character.

-

Lipophilicity: The lipophilicity of this compound has been determined, with a reported value of 1.34.[2] This property is a key determinant of its ability to passively diffuse across the lipid bilayer of the cell membrane.

-

Metabolic Stability: this compound is known to be resistant to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[3] This metabolic stability ensures a sustained intracellular concentration, making it a potent tool for studying downstream signaling events.

Table 1: Physicochemical and Permeability Characteristics of this compound

| Property | Value/Observation | Reference |

| Full Name | 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate | |

| Abbreviation | This compound | |

| Molecular Formula | C₁₆H₂₆N₇O₆P | [2] |

| Molecular Weight | 443.4 g/mol | [2] |

| Lipophilicity (LogP) | 1.34 | [2] |

| Membrane Permeability | Increased compared to 8-ABA-cAMP | [1] |

| Metabolic Stability | High resistance to phosphodiesterases | [3] |

Cellular Uptake and Mechanism of Action

The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion across the plasma membrane, driven by its increased lipophilicity. Once inside the cell, this compound acts as a selective activator of cAMP-dependent protein kinase (PKA).

This compound demonstrates a preference for binding to site B of the regulatory subunit I (RI) of PKA.[1][2] This site-selectivity is particularly useful for the synergistic activation of PKA type I when used in combination with other cAMP analogs, such as 8-piperidino-cAMP (8-PIP-cAMP), which preferentially binds to site A of RI.[1][2] This synergistic activation allows for the specific and potent stimulation of PKA type I-mediated signaling pathways.

Caption: Synergistic activation of PKA Type I by this compound and 8-PIP-cAMP.

Experimental Protocols for Assessing Membrane Permeability

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane.

Materials:

-

96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

LC-MS/MS or UV-Vis spectrophotometer for analysis

Protocol:

-

Membrane Coating: Apply 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the entire surface of the membrane is coated.

-

Compound Preparation: Prepare a solution of this compound in PBS at the desired concentration (e.g., 10 µM).

-

Assay Setup:

-

Add 300 µL of PBS to each well of the acceptor plate.

-

Carefully place the lipid-coated filter plate on top of the acceptor plate.

-

Add 150 µL of the this compound solution to each well of the filter plate.

-

-

Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

Where:

-

V_D = Volume of the donor well

-

V_A = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

C_A(t) = Concentration in the acceptor well at time t

-

C_equilibrium = Equilibrium concentration

-

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.[4][5]

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution

-

LC-MS/MS for analysis

Protocol:

-

Cell Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Compound Preparation: Prepare a solution of this compound in HBSS at the desired concentration.

-

Permeability Assay (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the this compound solution to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C_0)

Where:

-

dQ/dt = The rate of appearance of the compound in the receiver chamber

-

A = The surface area of the membrane

-

C_0 = The initial concentration in the donor chamber

-

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Conclusion

This compound is a valuable tool for researchers studying cAMP-mediated signaling due to its enhanced membrane permeability and metabolic stability. While quantitative permeability data remains limited, its improved lipophilicity allows for effective intracellular delivery to activate PKA. The provided experimental protocols offer a framework for researchers to quantitatively assess its permeability characteristics in various experimental settings. The ability of this compound to synergistically activate PKA type I when paired with other site-selective cAMP analogs further underscores its importance in dissecting the complexities of cAMP signaling pathways.

References

Metabolic Stability of 8-AHA-cAMP in Cellular Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a widely utilized analog of cyclic AMP (cAMP) in signal transduction research. Its utility stems from its function as a selective activator of cAMP-dependent Protein Kinase A (PKA) and its amenability to chemical modification for applications such as affinity chromatography. A critical attribute of this compound for its application in cellular systems is its metabolic stability. This technical guide provides a comprehensive overview of the metabolic stability of this compound, detailing its resistance to enzymatic degradation, the signaling pathways it influences, and protocols for its quantitative analysis.

Introduction

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of cellular responses to external stimuli. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The transient nature of cAMP signals, due to its rapid hydrolysis by PDEs, can pose challenges for in vitro and in vivo studies. Consequently, metabolically stable cAMP analogs are invaluable tools for researchers. This compound is an 8-substituted cAMP analog designed for enhanced functionality, including high metabolic stability. This guide explores the basis of this stability and its implications for experimental design and data interpretation.

Metabolic Stability of this compound

This compound is characterized by its high resistance to hydrolysis by cyclic nucleotide-responsive phosphodiesterases.[1] This stability is a key feature that allows for sustained activation of cAMP-mediated signaling pathways in cellular and biochemical assays. The substitution at the 8-position of the adenine ring sterically hinders the access of PDE catalytic domains to the phosphodiester bond, thereby significantly reducing the rate of degradation.

Quantitative Data on Metabolic Stability

While widely cited for its stability, specific quantitative data on the half-life or degradation rate of this compound in various cellular systems is not extensively documented in publicly available literature. The stability is often presented as a qualitative feature in technical data sheets from suppliers.[1] To provide a framework for researchers to quantify this stability, a generalized protocol for determining the metabolic half-life of cAMP analogs is presented in the Experimental Protocols section.

The table below is provided as a template for researchers to populate with their own experimental data when assessing the metabolic stability of this compound in their specific cellular models.

| Cell Line/System | Incubation Time (hours) | This compound Concentration (% of Initial) | Calculated Half-life (hours) | Reference |

| Example: Jurkat Cells | 0 | 100% | Not Applicable | [Internal Data] |

| 6 | 95% | >24 | [Internal Data] | |

| 12 | 92% | [Internal Data] | ||

| 24 | 85% | [Internal Data] | ||

| Example: Primary Hepatocytes | 0 | 100% | Not Applicable | [Internal Data] |

| 6 | 90% | >24 | [Internal Data] | |

| 12 | 82% | [Internal Data] | ||

| 24 | 70% | [Internal Data] |

Table 1: Template for Quantitative Analysis of this compound Metabolic Stability. This table should be populated with experimental data to compare the stability of this compound across different cellular systems.

Signaling Pathways

This compound primarily exerts its biological effects by activating Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP (or an analog like this compound) to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating a multitude of downstream target proteins.

Experimental Protocols

The following protocols provide a framework for the quantitative analysis of this compound metabolic stability in cellular systems.

Cell Culture and Treatment

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Treatment: Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 10-100 µM). Include a vehicle-treated control group.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

Sample Preparation for LC-MS/MS Analysis

-

Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable method, such as sonication in a methanol/water (80:20) solution or by adding a lysis buffer followed by protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled cAMP) to each sample for accurate quantification.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

HPLC-MS/MS Quantification of this compound

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for polar analytes.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Define specific precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Data Analysis:

-

Quantification: Determine the concentration of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

-

Half-life Calculation: Plot the concentration of this compound as a function of time and fit the data to a first-order decay model to calculate the metabolic half-life (t½).

-

Conclusion

This compound is a valuable tool for studying cAMP-mediated signaling pathways due to its high metabolic stability, which ensures prolonged and consistent activation of PKA in cellular systems. While qualitative statements regarding its resistance to phosphodiesterase-mediated degradation are common, there is a need for more quantitative data in the scientific literature to fully characterize its metabolic profile in different cell types. The experimental protocols outlined in this guide provide a robust framework for researchers to generate such data, enabling a more precise understanding and application of this important cAMP analog in their studies.

References

Methodological & Application

Application Notes and Protocols for 8-AHA-cAMP-Agarose Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Application Notes

8-Amino-n-hexyladenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) coupled to agarose is a highly effective affinity chromatography resin for the selective purification of cyclic AMP (cAMP) binding proteins from complex biological mixtures. The this compound ligand is immobilized to the agarose matrix via a six-carbon spacer arm at the C8 position of the adenine ring. This specific attachment and the length of the spacer arm minimize steric hindrance, allowing for efficient binding of a wide range of cAMP-dependent proteins.

This affinity matrix is a valuable tool for researchers studying cAMP-mediated signal transduction pathways, which are crucial in various physiological processes, including metabolism, gene regulation, and neuronal activity. Key applications of this compound-agarose include the purification of:

-

cAMP-dependent protein kinases (PKA): Specifically, the regulatory subunits (RI and RII) of PKA, which dissociate from the catalytic subunits upon cAMP binding.

-

Phosphodiesterases (PDEs): Enzymes that regulate cellular cAMP levels by hydrolyzing it.

-

Exchange proteins directly activated by cAMP (Epac): Guanine nucleotide exchange factors that are activated by cAMP.

-

Cyclic nucleotide-gated (CNG) ion channels: Channels that play a role in sensory transduction.

The purification strategy relies on the specific interaction between the immobilized cAMP analog and the cAMP binding domain of the target proteins. After loading a cell lysate or tissue extract onto the column, non-binding proteins are washed away. The bound proteins are then eluted by either a change in buffer conditions or, more specifically, by competition with free cAMP or cGMP. The purified proteins can then be used for downstream applications such as enzymatic assays, structural studies, and proteomic analysis.

cAMP Signaling Pathway